molecular formula C17H20N2O4S2 B2426549 3-{[4-(2,5-Dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylic acid CAS No. 1325303-47-6

3-{[4-(2,5-Dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylic acid

Cat. No.: B2426549
CAS No.: 1325303-47-6
M. Wt: 380.48
InChI Key: KTLWZIMESZXDJR-UHFFFAOYSA-N
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Description

“3-{[4-(2,5-Dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylic acid” is a chemical compound with the molecular formula C17H20N2O4S2 and a molecular weight of 380.48 . It’s listed under CAS number 1325303-47-6 .


Synthesis Analysis

The synthesis of piperazine derivatives, which are part of the compound’s structure, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of the compound includes a piperazine ring attached to a sulfonyl group, which is further connected to a thiophene ring with a carboxylic acid group .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound include its molecular weight (380.48) and its molecular formula (C17H20N2O4S2) . Other properties such as density, boiling point, and melting point are not specified in the available resources .

Scientific Research Applications

Biological Screening and Fingerprint Applications

  • Antibacterial, Antifungal, and Anthelmintic Activity : Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) sulfonamides and alkylated piperazine derivatives have shown significant biological activities including antibacterial, antifungal, and anthelmintic properties. Molecular docking studies suggest that active compounds exhibit binding similar to standards, correlating well with in vitro data for these active compounds (Khan et al., 2019).

Anticancer Evaluation

  • In vitro Anticancer Activity : Certain polyfunctional substituted 1,3-thiazoles with a piperazine substituent at C2 of the 1,3-thiazole cycle have been studied for their anticancer activity in vitro on various cancer cell lines, demonstrating significant effectiveness (Turov, 2020).

Chemical Synthesis and Derivatives

  • Synthesis of Various Derivatives : The synthesis of different derivatives of thiophene sulfonyl chlorides and their conversion into a range of amides, hydrazides, and azides have been documented. These compounds have potential applications in various chemical syntheses and reactions (Cremlyn et al., 1981).

Catalysis and Chemical Reactions

  • Catalyst for Hydrosilylation : L-Piperazine-2-carboxylic acid derived N-formamides have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, with the arene sulfonyl group on N4 being critical for high enantioselectivity (Wang et al., 2006).

Proton-Transfer Compounds

  • Hydrogen Bonding in Proton-Transfer Compounds : Studies on the crystal structures of proton-transfer compounds of 5-sulfosalicylic acid with aliphatic nitrogen Lewis bases, including piperazine, have revealed insights into their comparative structural features and hydrogen-bonding patterns (Smith et al., 2011).

Properties

IUPAC Name

3-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-12-3-4-13(2)14(11-12)18-6-8-19(9-7-18)25(22,23)15-5-10-24-16(15)17(20)21/h3-5,10-11H,6-9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLWZIMESZXDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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